molecular formula C16H11FN2O3S B2915735 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-82-0

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2915735
CAS RN: 900000-82-0
M. Wt: 330.33
InChI Key: SJQPOEVHINTEBT-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide, also known as DBTFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

A study on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores various heterocyclic analogs to improve metabolic stability, highlighting the potential of such compounds in cancer therapy (Stec et al., 2011).

Anticonvulsant Evaluation

Compounds with benzothiazole acetamide structures were synthesized and evaluated for anticonvulsant activities, demonstrating significant efficacy in models of epilepsy (Nath et al., 2021).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines, suggesting potential applications in oncology (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibition and Anticancer Activities

A study on thiazolyl N-benzyl-substituted acetamide derivatives revealed Src kinase inhibitory and anticancer activities, indicating their potential in cancer treatment strategies (Fallah-Tafti et al., 2011).

Antioxidant and Anti-Inflammatory Compounds

The synthesis and evaluation of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds highlight the therapeutic potential of these molecules in managing oxidative stress and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c17-10-3-1-9(2-4-10)5-15(20)19-16-18-11-6-12-13(22-8-21-12)7-14(11)23-16/h1-4,6-7H,5,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQPOEVHINTEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide

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